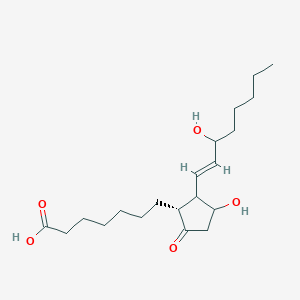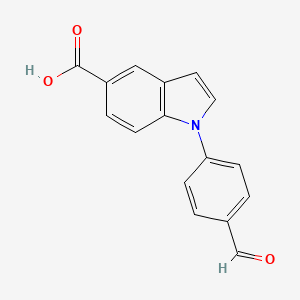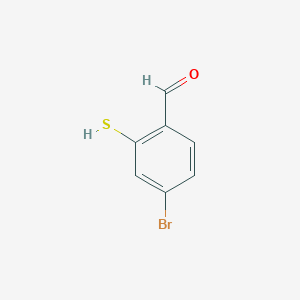
4-Methyl-2-hexyne
概要
説明
4-Methyl-2-hexyne is an organic compound with the molecular formula C₇H₁₂ It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond
準備方法
Synthetic Routes and Reaction Conditions
4-Methyl-2-hexyne can be synthesized through various methods, including:
Elimination Reactions of Dihalides: One common method involves the double elimination of vicinal dihalides or geminal dihalides using strong bases such as sodium amide in ammonia (NaNH₂/NH₃).
Alkylation of Acetylides: Another method involves the alkylation of acetylides, where an acetylide ion reacts with an alkyl halide to form the desired alkyne.
Industrial Production Methods
Industrial production of this compound typically involves large-scale elimination reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Methyl-2-hexyne undergoes various chemical reactions, including:
Electrophilic Addition: This compound can undergo electrophilic addition reactions with halogens (e.g., bromine) to form dihaloalkanes.
Hydrogenation: It can be hydrogenated to form alkanes using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Bromine (Br₂): Used in electrophilic addition reactions.
Palladium on Carbon (Pd/C): Catalyst for hydrogenation reactions.
Potassium Permanganate (KMnO₄): Oxidizing agent for oxidation reactions.
Major Products Formed
Dihaloalkanes: Formed from electrophilic addition of halogens.
Alkanes: Formed from hydrogenation reactions.
Ketones and Carboxylic Acids: Formed from oxidation reactions.
科学的研究の応用
4-Methyl-2-hexyne has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 4-Methyl-2-hexyne involves its interaction with various molecular targets and pathways. For example, in electrophilic addition reactions, the compound’s triple bond acts as a nucleophile, attacking electrophilic species such as halogens. In hydrogenation reactions, the triple bond is reduced to a single bond through the addition of hydrogen atoms, facilitated by a catalyst .
類似化合物との比較
Similar Compounds
2-Hexyne: Similar structure but without the methyl group on the fourth carbon.
3-Methyl-1-butyne: Contains a methyl group but has a different carbon chain length.
1-Heptyne: Similar carbon chain length but lacks the methyl group.
Uniqueness
4-Methyl-2-hexyne is unique due to the presence of the methyl group on the fourth carbon, which influences its reactivity and physical properties. This structural feature distinguishes it from other alkynes and contributes to its specific chemical behavior and applications .
特性
IUPAC Name |
4-methylhex-2-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-4-6-7(3)5-2/h7H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEXZFRJQJSEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C#CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942271 | |
| Record name | 4-Methylhex-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20198-49-6 | |
| Record name | 4-Methyl-2-hexyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020198496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylhex-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(Boc-amino)propoxy]benzonitrile](/img/structure/B3367891.png)










